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Compound of Interest

Compound Name:
N-(2-Hydroxyethyl)-N-

methylthiourea

Cat. No.: B160530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

applications of N-(2-Hydroxyethyl)-N-methylthiourea in organic synthesis. This document

includes a detailed synthetic protocol, representative experimental procedures for its

application, and relevant data presented in a clear, tabular format.

Synthesis of N-(2-Hydroxyethyl)-N-methylthiourea
The synthesis of N-(2-Hydroxyethyl)-N-methylthiourea can be readily achieved via the

reaction of methyl isothiocyanate with N-methylethanolamine. This reaction follows a well-

established nucleophilic addition mechanism where the amine group of N-methylethanolamine

attacks the electrophilic carbon of the isothiocyanate.
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Synthesis of N-(2-Hydroxyethyl)-N-methylthiourea

Methyl Isothiocyanate

Solvent
(e.g., THF, CH2Cl2)
Room Temperature

+

N-Methylethanolamine

N-(2-Hydroxyethyl)-N-methylthiourea

Click to download full resolution via product page

Caption: Synthetic scheme for N-(2-Hydroxyethyl)-N-methylthiourea.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)-
N-methylthiourea
Materials:

N-Methylethanolamine

Methyl isothiocyanate
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Tetrahydrofuran (THF), anhydrous

Diethyl ether

Round-bottom flask

Magnetic stirrer

Dropping funnel

Rotary evaporator

Büchner funnel and filter paper

Procedure:

To a solution of N-methylethanolamine (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom

flask equipped with a magnetic stirrer, add methyl isothiocyanate (1.05 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary

evaporator.

To the resulting crude oil, add cold diethyl ether to induce precipitation.

Collect the white solid by vacuum filtration using a Büchner funnel.

Wash the solid with a small amount of cold diethyl ether and dry under vacuum to afford the

pure product.

Table 1: Representative Data for the Synthesis of N-(2-Hydroxyethyl)-N-methylthiourea
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Entry
Reactant
1 (eq)

Reactant
2 (eq)

Solvent Time (h) Yield (%)
Melting
Point (°C)

1 1.0 1.05 THF 12 95 88-90

2 1.0 1.05 CH₂Cl₂ 16 92 87-89

3 1.0 1.05 Acetonitrile 14 94 88-90

Applications in Organic Synthesis
N-(2-Hydroxyethyl)-N-methylthiourea is a versatile bifunctional molecule with potential

applications in the synthesis of various heterocyclic compounds and as a ligand in catalysis.

The presence of the nucleophilic thiourea moiety and the hydroxyl group allows for a range of

chemical transformations.

Synthesis of 2-Amino-2-thiazolines
N-(2-Hydroxyethyl)-N-methylthiourea can serve as a key precursor for the synthesis of 2-

amino-2-thiazolines. The intramolecular cyclization of an activated intermediate derived from

the thiourea is a common strategy for constructing this heterocyclic core, which is prevalent in

many biologically active molecules.
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Synthesis of 2-Amino-2-thiazolines

N-(2-Hydroxyethyl)-N-methylthiourea

TsCl, Pyridine
or SOCl2

Activation of
-OH group

Activated Intermediate
(e.g., via tosylation or halogenation)

Base (e.g., NaH)

Intramolecular
Cyclization

2-(Methylamino)-4,5-dihydrothiazole

Click to download full resolution via product page

Caption: Pathway for 2-amino-2-thiazoline synthesis.
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Experimental Protocol: Synthesis of 2-
(Methylamino)-4,5-dihydrothiazole
Materials:

N-(2-Hydroxyethyl)-N-methylthiourea

Thionyl chloride (SOCl₂)

Dichloromethane (DCM), anhydrous

Sodium hydride (NaH), 60% dispersion in mineral oil

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Procedure:

Activation: To a solution of N-(2-Hydroxyethyl)-N-methylthiourea (1.0 eq) in anhydrous

DCM (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 2 hours.

Quench the reaction carefully by pouring it into a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the crude chloro-intermediate.

Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.3 M), add a

solution of the crude chloro-intermediate in anhydrous THF dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

Cool the reaction to 0 °C and quench by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

(methylamino)-4,5-dihydrothiazole.

Table 2: Representative Data for the Synthesis of 2-(Methylamino)-4,5-dihydrothiazole

Entry
Activating
Agent

Base Solvent Time (h) Yield (%)

1 SOCl₂ NaH THF 4 78

2 TsCl, Pyridine K₂CO₃ Acetonitrile 12 65

3 PBr₃ NaH THF 4 75

Precursor to Bidentate Ligands
The thiourea and hydroxyl moieties of N-(2-Hydroxyethyl)-N-methylthiourea can act as donor

atoms, making it a potential precursor for bidentate ligands for transition metal catalysis. The

"soft" sulfur atom and "hard" oxygen atom provide a desirable combination for coordinating with

various metal centers.
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Ligand Synthesis and Coordination

N-(2-Hydroxyethyl)-N-methylthiourea

Solvent, Heat

Coordination

Metal Precursor
(e.g., Pd(OAc)2, CuI)

Metal-Ligand Complex

Click to download full resolution via product page

Caption: Formation of a metal-ligand complex.

Experimental Protocol: Synthesis of a Palladium(II)
Complex
Materials:

N-(2-Hydroxyethyl)-N-methylthiourea

Palladium(II) acetate (Pd(OAc)₂)

Methanol

Schlenk flask

Magnetic stirrer
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Inert atmosphere (Argon or Nitrogen)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve N-(2-Hydroxyethyl)-N-
methylthiourea (2.2 eq) in methanol (0.1 M).

To this solution, add palladium(II) acetate (1.0 eq) in one portion.

Stir the reaction mixture at room temperature for 6 hours.

A precipitate will form. Collect the solid by filtration, wash with a small amount of cold

methanol, and dry under vacuum to yield the palladium complex.

Table 3: Representative Data for Palladium(II) Complex Formation

Entry Ligand (eq)
Metal
Precursor

Solvent Time (h) Yield (%)

1 2.2 Pd(OAc)₂ Methanol 6 85

2 2.2
PdCl₂(MeCN)

₂
Acetonitrile 8 82

3 2.2 PtCl₂ Ethanol 12 79

These protocols and data are representative and may require optimization for specific

substrates and scales. Appropriate safety precautions should be taken when handling all

chemicals.

To cite this document: BenchChem. [Application Notes and Protocols: N-(2-Hydroxyethyl)-N-
methylthiourea in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160530#using-n-2-hydroxyethyl-n-methylthiourea-in-
organic-synthesis-reactions]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160530?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

